molecular formula C9H10INO B14844854 4-Cyclopropoxy-3-iodo-2-methylpyridine

4-Cyclopropoxy-3-iodo-2-methylpyridine

Cat. No.: B14844854
M. Wt: 275.09 g/mol
InChI Key: ASPHUHAXIFGGPC-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-iodo-2-methylpyridine is a pyridine derivative featuring a cyclopropoxy group at the 4-position, an iodine atom at the 3-position, and a methyl group at the 2-position. This compound is structurally analogous to 4-iodo-2-isopropoxy-3-methylpyridine (CAS: 2101928-85-0), differing primarily in the alkoxy substituent (cyclopropoxy vs. isopropoxy) . The cyclopropoxy group introduces steric strain due to its three-membered ring, which may influence reactivity, solubility, and stability compared to bulkier alkoxy substituents.

Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

4-cyclopropyloxy-3-iodo-2-methylpyridine

InChI

InChI=1S/C9H10INO/c1-6-9(10)8(4-5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

ASPHUHAXIFGGPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1I)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of 4-Cyclopropoxy-3-iodo-2-methylpyridine typically involves the halogenation of pyridine derivatives. . The reaction conditions often involve the use of iodine and a suitable catalyst to facilitate the halogenation process. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Cyclopropoxy-3-iodo-2-methylpyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

4-Cyclopropoxy-3-iodo-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-iodo-2-methylpyridine depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can vary but often include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

Key structural analogs include:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Key Properties/Notes
4-Cyclopropoxy-3-iodo-2-methylpyridine* C₉H₁₀INO ~275.1 2-CH₃, 3-I, 4-O-(cyclopropyl) Higher steric strain; potential reactivity at cyclopropoxy group
4-Iodo-2-isopropoxy-3-methylpyridine C₉H₁₂INO 277.1 2-CH₃, 3-I, 4-O-(isopropyl) Lower steric strain; commercial availability noted
2-Methoxy-4-methyl-3-nitropyridine C₇H₈N₂O₃ 168.15 2-OCH₃, 4-CH₃, 3-NO₂ Nitro group enhances electrophilicity; synthesized in 80% yield

*Theoretical values inferred from structural analogs.

Physicochemical and Reactivity Comparisons

  • Solubility : Cyclopropoxy’s smaller size and rigidity may reduce lipophilicity relative to isopropoxy, favoring solubility in polar aprotic solvents.

Research Implications and Limitations

  • Data Gaps: Toxicological and pharmacokinetic data for the target compound are unavailable, necessitating caution in handling (as seen in analogs like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone) .
  • Applications: Potential use in medicinal chemistry (e.g., as a kinase inhibitor scaffold) or materials science, though experimental validation is required.

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